Cas no 5599-21-3 (4,6-bis(4-methylphenyl)-1,3,5-triazin-2-amine)

4,6-bis(4-methylphenyl)-1,3,5-triazin-2-amine structure
5599-21-3 structure
Product name:4,6-bis(4-methylphenyl)-1,3,5-triazin-2-amine
CAS No:5599-21-3
MF:C17H16N4
MW:276.335742950439
CID:1601605

4,6-bis(4-methylphenyl)-1,3,5-triazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4,6-bis(4-methylphenyl)-1,3,5-triazin-2-amine
    • 1,3,5-Triazin-2-amine, 4,6-bis(4-methylphenyl)-
    • Inchi: 1S/C17H16N4/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19,20,21)
    • InChI Key: IBCISUMSHATFDM-UHFFFAOYSA-N
    • SMILES: N1=C(C2=CC=C(C)C=C2)N=C(C2=CC=C(C)C=C2)N=C1N

Computed Properties

  • Exact Mass: 276.13768
  • Monoisotopic Mass: 276.137497
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.7
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.178
  • Melting Point: 231 °C
  • Boiling Point: 517.8°C at 760 mmHg
  • Flash Point: 299.9°C
  • Refractive Index: 1.631
  • PSA: 64.69
  • pka: 3.05±0.10(Predicted)

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